![molecular formula C14H7Cl2N3S B3035444 2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile CAS No. 321430-61-9](/img/structure/B3035444.png)
2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile
Overview
Description
2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile (DCBSP) is a chemical compound with a wide range of applications in the scientific research field. It is an organic compound with a sulfur-containing benzyl group and an aromatic pyridine ring. DCBSP has been used in a variety of laboratory experiments, including those involving organic synthesis, enzyme catalysis, and bio-imaging.
Scientific Research Applications
Spectroscopic Analysis and Molecular Docking Studies
2-[(2,6-Dichlorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile has been investigated using FT-IR and FT-Raman spectroscopic techniques. The equilibrium geometry and vibrational wave numbers of the molecule have been computed, providing insights into its stability and charge delocalization. Theoretical predictions suggest its potential in nonlinear optical behavior. Molecular docking results indicate possible inhibitory activity against GPb, suggesting its potential as an anti-diabetic compound (Alzoman et al., 2015).
Coordination Chemistry
Research has explored the synthesis and coordination chemistry of related ligands, contributing to the understanding of complex chemical interactions and molecular structures (Dahlenburg et al., 2007).
Catalytic Applications
The compound has been examined for its use in catalytic applications. For instance, CuI nanoparticles have been explored as a catalyst for synthesizing derivatives of this compound, highlighting its relevance in eco-friendly and efficient synthetic procedures (Safaei‐Ghomi & Ghasemzadeh, 2013).
Biological Evaluation
The compound's derivatives have been synthesized and assessed for various biological activities, including antimicrobial, antioxidant, and antitubercular activities. This demonstrates its potential in medical and pharmaceutical applications (Fathima et al., 2021).
Crystallographic Properties
Studies have compared structural factors like sulfanyl vs sulfonyl substitution in related compounds, providing valuable data on their crystallographic properties and potential material applications (Önal et al., 2018).
Medicinal Utility
The compound and its derivatives have been prepared and studied for their medicinal utility, indicating their potential as scaffolds in drug design (Evdokimov et al., 2006).
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3S/c15-12-2-1-3-13(16)11(12)8-20-14-10(6-18)4-9(5-17)7-19-14/h1-4,7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNYUGPEJIXQKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=C(C=C(C=N2)C#N)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175163 | |
Record name | 2-[[(2,6-Dichlorophenyl)methyl]thio]-3,5-pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
321430-61-9 | |
Record name | 2-[[(2,6-Dichlorophenyl)methyl]thio]-3,5-pyridinedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321430-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2,6-Dichlorophenyl)methyl]thio]-3,5-pyridinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601175163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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